rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride or trifluoroacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions can target the trifluoroacetamido group or the carboxylate group.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs for various therapeutic areas, including central nervous system disorders and infectious diseases.
Industry
Industrially, the compound may be used in the development of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” would depend on its specific interactions with biological targets. The trifluoroacetamido group may interact with enzymes or receptors, while the piperidine ring could play a role in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-3-carboxylate.
Trifluoroacetamido Compounds: Compounds like trifluoroacetamido benzene and trifluoroacetamido cyclohexane.
Uniqueness
The uniqueness of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H13F3N2O3 |
---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
methyl (3R,4R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-3-13-4-6(5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6+/m1/s1 |
InChI-Schlüssel |
XWUGGVPYLSHRPQ-RITPCOANSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C1CCNCC1NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.